

Application Notes and Protocols for Investigating DGAT1 Inhibition in iPSC-Derived Neurons

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Compound of Interest

Compound Name: PF2562

Cat. No.: B610025

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Disclaimer: The compound PF-06260414 is a Selective Androgen Receptor Modulator (SARM) and is not a Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor.[1][2][3][4] As of the latest available data, there are no published studies on the application of PF-06260414 in induced pluripotent stem cell (iPSC)-derived neurons. The following application notes are provided for the investigational use of DGAT1 inhibitors in iPSC-derived neurons based on the established role of DGAT1 in neuronal function and pathology.

Introduction: The Role of DGAT1 in Neuronal Function

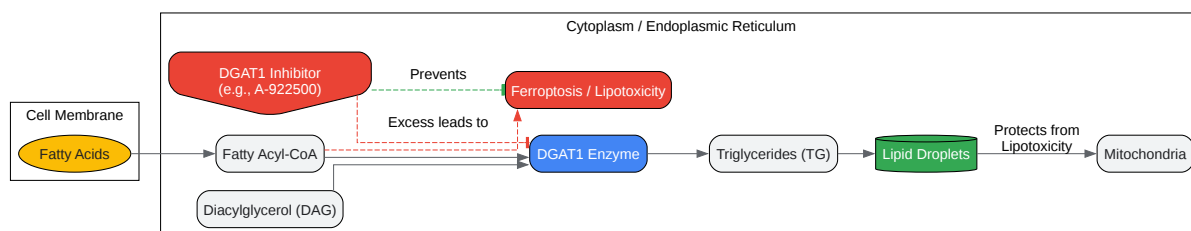
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride (TG) synthesis.[5] While extensively studied in metabolic diseases, DGAT1 is also expressed in the brain and plays a significant role in the central nervous system (CNS). In neurons, DGAT1 is involved in lipid metabolism, cellular energy balance, and the formation of lipid droplets, which can sequester fatty acids to protect against lipotoxicity and support mitochondrial function during metabolic stress.

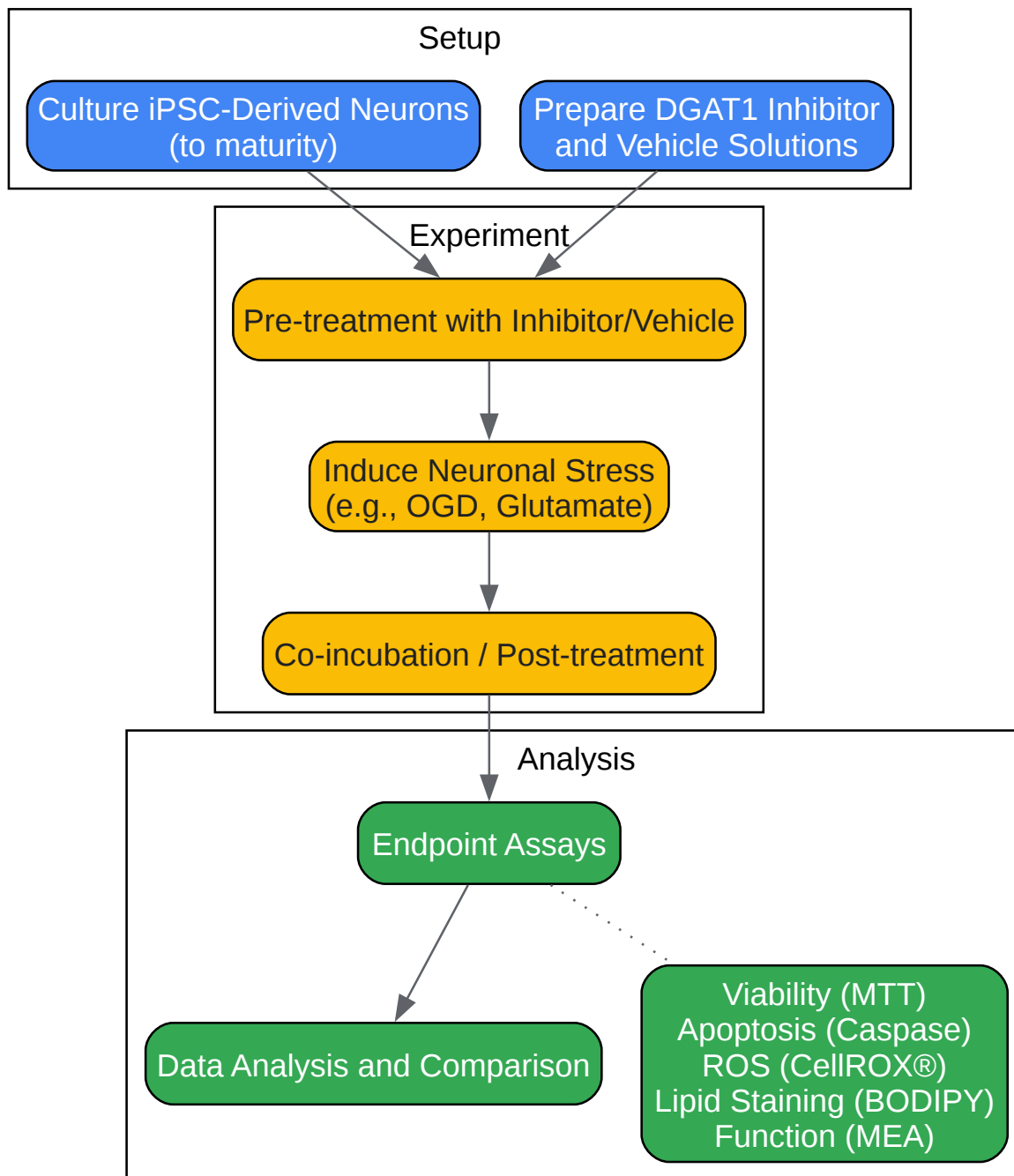
Recent research has highlighted the therapeutic potential of DGAT1 inhibition in neurological conditions. For instance, in models of ischemic stroke, inhibition of DGAT1 has been shown to provide neuroprotection by preventing ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. Therefore, exploring the effects of DGAT1 inhibition

in human iPSC-derived neurons offers a powerful in vitro model to investigate fundamental neuronal lipid metabolism and to screen for novel neuroprotective compounds.

Mechanism of Action: DGAT1 Inhibition

DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. Small molecule inhibitors of DGAT1 typically bind to the enzyme's active site, preventing the binding of its substrates and thereby blocking triglyceride synthesis. This leads to a reduction in the cellular storage of neutral lipids in lipid droplets. In the context of neuroprotection, this inhibition can prevent the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death during oxidative stress.





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